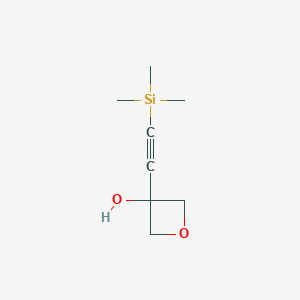
3-((Trimethylsilyl)ethynyl)oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Trimethylsilyl)ethynyl)oxetan-3-ol is a chemical compound with the molecular formula C8H14O2Si It features an oxetane ring, which is a four-membered cyclic ether, and a trimethylsilyl group attached to an ethynyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol typically involves the reaction of oxetan-3-ol with trimethylsilylacetylene. One common method includes dissolving oxetan-3-ol in tetrahydrofuran (THF) and cooling the solution in an ice bath. Tetrabutylammonium fluoride (TBAF) is then added dropwise to the solution, and the reaction mixture is stirred for about an hour. After the reaction is complete, diethyl ether and water are added to the mixture to facilitate the extraction of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trimethylsilyl)ethynyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different oxetane-based products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids such as peroxytrifluoroacetic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for substitution reactions involving the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives with additional functional groups, while reduction can produce simpler oxetane compounds.
Applications De Recherche Scientifique
3-((Trimethylsilyl)ethynyl)oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into oxetane derivatives has shown potential for developing new therapeutic agents, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol involves its ability to undergo various chemical transformations due to the presence of the oxetane ring and the trimethylsilyl group. These structural features allow the compound to participate in ring-opening and ring-expansion reactions, which are crucial for its reactivity and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((Trimethylsilyl)ethynyl)oxetan-3-amine hydrogen chloride: This compound features a similar oxetane ring structure but with an amine group instead of a hydroxyl group.
3-Oximinooxetane: Another oxetane derivative, which is used as a precursor for energetic materials.
3-(3-(Trimethylsilyl)phenyl)oxetan-3-ol: This compound has a phenyl group attached to the oxetane ring, providing different reactivity and applications .
Uniqueness
3-((Trimethylsilyl)ethynyl)oxetan-3-ol is unique due to the presence of both the trimethylsilyl group and the ethynyl moiety, which confer distinct reactivity and potential for various chemical transformations. This makes it a versatile compound for use in synthetic chemistry and other research fields.
Propriétés
Formule moléculaire |
C8H14O2Si |
|---|---|
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
3-(2-trimethylsilylethynyl)oxetan-3-ol |
InChI |
InChI=1S/C8H14O2Si/c1-11(2,3)5-4-8(9)6-10-7-8/h9H,6-7H2,1-3H3 |
Clé InChI |
MLXZXWXHOPHSFE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1(COC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







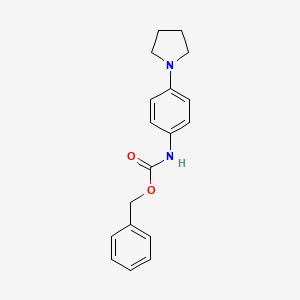
![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
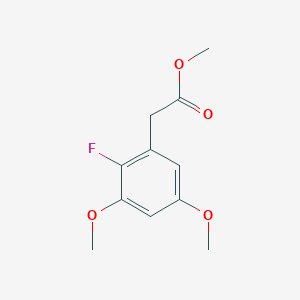
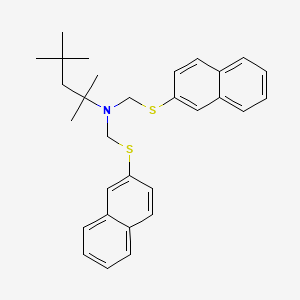
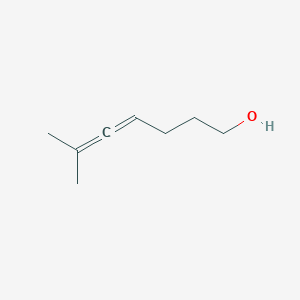

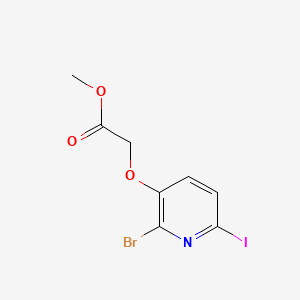
![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)
